molecular formula C6H3ClF2O3S B13233437 2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13233437
M. Wt: 228.60 g/mol
InChI Key: YAYXKPSHWDSAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 2,4-difluoro-3-hydroxybenzene. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Properties

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

2,4-difluoro-3-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)6(10)5(4)9/h1-2,10H

InChI Key

YAYXKPSHWDSAHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.